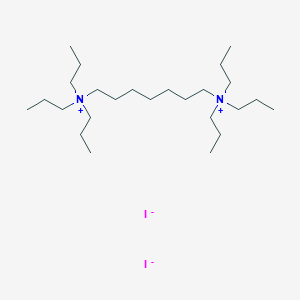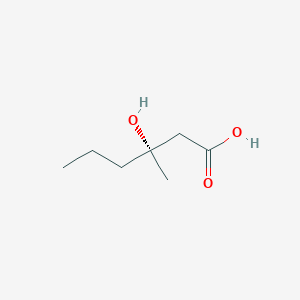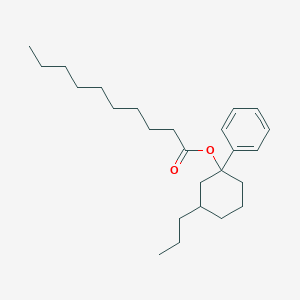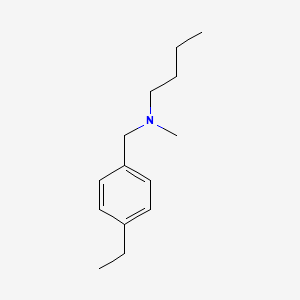![molecular formula C18H16N2O2S B14229513 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine CAS No. 767342-24-5](/img/structure/B14229513.png)
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group attached to a phenyl ring, further connected to a pyridin-3-amine moiety. Its distinct structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(methanesulfonyl)phenylboronic acid with N-phenylpyridin-3-amine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a selective COX-2 inhibitor, which can be used to develop anti-inflammatory drugs with fewer gastrointestinal side effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure allows it to be used in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine, particularly in medicinal applications, involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By selectively inhibiting COX-2, the compound reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etoricoxib: Another selective COX-2 inhibitor with a similar mechanism of action.
Celecoxib: A well-known COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Previously used as a COX-2 inhibitor but withdrawn due to cardiovascular side effects.
Uniqueness
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine stands out due to its specific structural features that allow for selective inhibition of COX-2 with potentially fewer side effects. Its methanesulfonyl group plays a crucial role in its binding affinity and selectivity towards the COX-2 enzyme.
Eigenschaften
CAS-Nummer |
767342-24-5 |
|---|---|
Molekularformel |
C18H16N2O2S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
5-(4-methylsulfonylphenyl)-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C18H16N2O2S/c1-23(21,22)18-9-7-14(8-10-18)15-11-17(13-19-12-15)20-16-5-3-2-4-6-16/h2-13,20H,1H3 |
InChI-Schlüssel |
ZQVVLVMWTGPACE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)

![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)




![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)

![[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B14229480.png)

![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
